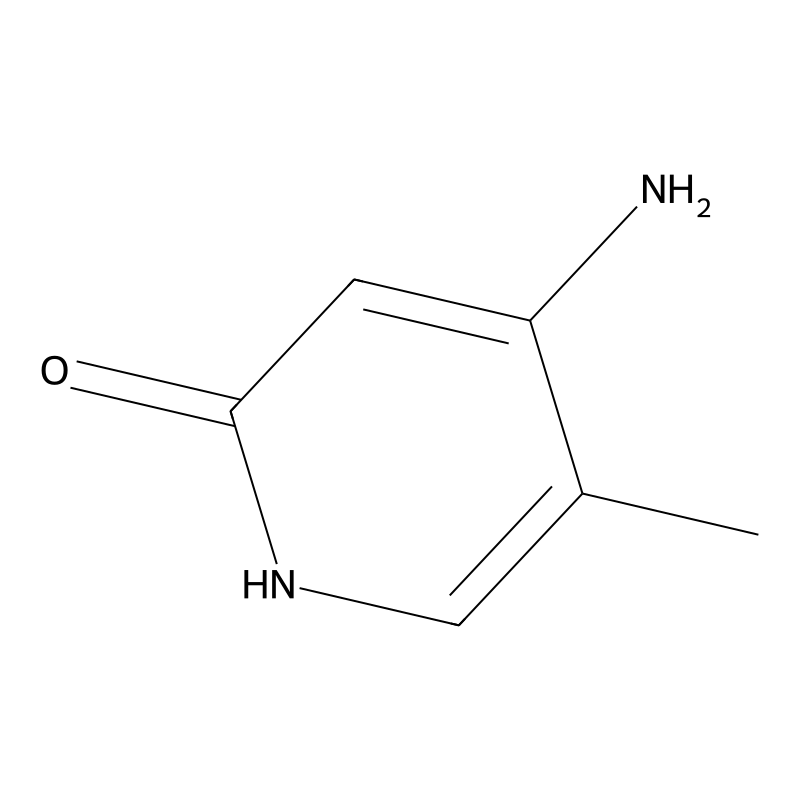

4-Amino-5-methylpyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 4-Amino-5-methylpyridin-2-ol is a pyridine derivative that is significantly alkaline. The compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone, which is used to lower the risk of severe kidney and heart problems.

Methods of Application or Experimental Procedures: The alcoholic hydroxyl group of 4-Amino-5-methylpyridin-2-ol can undergo corresponding nucleophilic substitution reactions under alkaline conditions.

Results or Outcomes: The compound has been used to prepare finerenone, a selective mineralocorticoid receptor (MR) antagonist.

4-Amino-5-methylpyridin-2-ol, with the molecular formula C₆H₈N₂O and CAS number 95306-64-2, is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group and a hydroxyl group. This compound appears as a white to light yellow crystalline solid and has a molecular weight of 124.14 g/mol. Its structure features a hydroxyl group at the second position and an amino group at the fourth position of the pyridine ring, making it a potentially versatile compound in various

- Nucleophilic Substitution: The alcoholic hydroxyl group can undergo nucleophilic substitution reactions under alkaline conditions, allowing for the introduction of various substituents .

- Acid-Base Reactions: The amino group can act as a base, enabling protonation in acidic environments.

- Condensation Reactions: It can also engage in condensation reactions with carbonyl compounds to form imines or related structures.

These properties make it useful as an intermediate in organic synthesis and medicinal chemistry.

Several methods exist for synthesizing 4-Amino-5-methylpyridin-2-ol:

- From Chloro-Methyl-Amino-Pyridine: The compound can be synthesized by reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol at elevated temperatures (160 °C to 200 °C) under autoclave conditions .

- Multi-Step Synthesis: Another method involves multiple steps starting from 2-chloro-5-methylpyridine, leading to the formation of intermediates before arriving at 4-Amino-5-methylpyridin-2-ol .

- Environmentally Friendly Approaches: Recent patents highlight efforts to develop environmentally friendly synthesis routes that minimize waste and utilize less hazardous reagents .

4-Amino-5-methylpyridin-2-ol finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting cardiovascular and renal conditions.

- Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

- Research: Employed in studies exploring its biological properties and potential therapeutic effects.

Several compounds share structural similarities with 4-Amino-5-methylpyridin-2-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Hydroxy-4-amino-5-methylpyridine | 59315-45-6 | 0.84 |

| 4-Amino-6-methylpyridin-3-ylmethanol | 15742-82-2 | 0.75 |

| 2-Methoxy-5-methylpyridin-4-amines | 1260663-96-4 | 0.94 |

| 6-Methoxynicotinimidamide hydrochloride | 201937-22-6 | 0.77 |

| 2-Chloro-N-(5-methylpyridinyl)acetamide | 91914-06-6 | 0.80 |

Uniqueness: While many of these compounds share similar functional groups or pyridine ring structures, the specific positioning of the amino and hydroxyl groups in 4-Amino-5-methylpyridin-2-ol confers unique properties that influence its reactivity and biological activity compared to its analogs.

Industrial-Scale Synthesis Approaches

Autoclave-Based Methodologies

Industrial synthesis of 4-amino-5-methylpyridin-2-ol frequently employs autoclave systems to achieve high-pressure conditions essential for reaction completion. A representative protocol involves reacting 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at 180°C under 12.5 bar pressure for 16 hours [1]. The autoclave environment ensures efficient heat transfer and prevents solvent evaporation, critical for maintaining reaction stoichiometry. Post-reaction, the mixture is neutralized with aqueous hydrochloric acid, followed by solvent removal via reduced-pressure distillation. Recrystallization from water yields the product with a purity of 99.1% and an overall yield of 84% [1]. This method’s scalability is demonstrated by batch combining, where five parallel reactions (4.0 g substrate each) are processed simultaneously, streamlining production [1].

Table 1: Autoclave Reaction Conditions for Industrial Synthesis

| Parameter | Value |

|---|---|

| Temperature | 180°C |

| Pressure | 12.5 bar |

| Reaction Time | 16 hours |

| Solvent | Methanol |

| Base | Potassium Hydroxide |

| Yield | 84% |

High-Pressure Reaction Systems

High-pressure systems enhance reaction kinetics by increasing molecular collision frequency. For 4-amino-5-methylpyridin-2-ol, pressures up to 12.5 bar accelerate the nucleophilic substitution of chlorine by hydroxide, reducing side reactions. The use of methanol as a solvent under these conditions prevents decomposition of heat-sensitive intermediates [1].

Scalability and Process Intensification

Process intensification strategies include in situ neutralization and solvent recycling. After filtration of potassium chloride byproducts, methanol is recovered and reused, minimizing waste [1]. Combined batches further improve throughput, demonstrating the method’s adaptability to large-scale production.

Laboratory-Scale Synthesis Techniques

Potassium Hydroxide-Methanol Reaction Systems

Laboratory syntheses mirror industrial methods but operate at smaller volumes. A typical procedure involves refluxing 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol, followed by acidification and recrystallization [1]. This approach offers reproducibility, with yields consistently exceeding 75% [1].

Ammonium Bromide-Facilitated Reactions

While not directly reported for 4-amino-5-methylpyridin-2-ol, analogous pyridine syntheses use ammonium bromide to stabilize intermediates. For example, deprotection of Boc-protected amines employs hydroxylamine hydrochloride in ethanol-water mixtures, suggesting potential adaptations for this compound [2].

Ethylene Glycol-Based Methods

Ethylene glycol serves as a high-boiling solvent for precursor synthesis. In one protocol, 2-chloro-4-amino-5-methylpyridine is dissolved in ethylene glycol before introducing hydrochloric acid-methanol to precipitate the product [1]. This method avoids volatile solvents, simplifying isolation.

Green Chemistry Approaches

Solvent Considerations and Environmental Impact

Methanol and ethylene glycol are prioritized for their balance of polarity and recyclability. Methanol’s low boiling point facilitates distillation recovery, while ethylene glycol’s reusability reduces waste [1]. Future efforts may explore biodegradable solvents like cyclopentyl methyl ether.

Catalyst Selection for Enhanced Efficiency

Potassium hydroxide remains the base of choice due to its affordability and effectiveness. Heterogeneous catalysts, such as immobilized bases, could further reduce energy consumption by enabling room-temperature reactions.

Energy Consumption Optimization

Microwave-assisted heating and continuous-flow systems are under investigation to replace energy-intensive autoclave processes. Preliminary studies on similar compounds show 50% reductions in reaction time using microwave irradiation [2].

Novel and Emerging Synthetic Routes

Microwave-Assisted Synthesis

Microwave technology promises faster reaction times through uniform heating. While not yet applied to 4-amino-5-methylpyridin-2-ol, related pyridine derivatives synthesize in minutes rather than hours under microwave conditions [2].

Flow Chemistry Applications

Continuous-flow reactors could enhance safety and yield by maintaining precise temperature control. For instance, exothermic neutralization steps benefit from microfluidic heat dissipation, minimizing byproduct formation.

Biocatalytic Approaches

Enzymatic methods using transaminases or hydroxylases are unexplored but hold potential for mild, aqueous-phase synthesis. Challenges include enzyme compatibility with aromatic substrates.

Photocatalytic Methods

Photocatalysis using TiO₂ or organic dyes may enable C–N bond formation under visible light. Current research focuses on simpler pyridines, but extensions to amino-substituted variants are plausible.

Mechanistic Investigations of Key Transformations

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 4-Amino-5-methylpyridin-2-ol follow well-characterized addition-elimination mechanisms under alkaline conditions [2] [3]. The hydroxyl group at the 2-position serves as an excellent leaving group when the pyridine nitrogen is protonated, facilitating nucleophilic attack at the electron-deficient positions.

Theoretical investigations using density functional theory have revealed that pyridine derivatives, including 4-Amino-5-methylpyridin-2-ol, undergo nucleophilic substitution through a distinctive mechanism termed SNm (where "m" denotes mixed orbital character) [4] [5]. In this pathway, the transition state is characterized by mixed molecular orbitals originating from both the nucleophile and the substrate. Charge decomposition analysis demonstrates that the lowest unoccupied molecular orbital of the transition state consists of σ* carbon-leaving group molecular orbitals mixed with nucleophile orbitals [4].

The alkaline nature of 4-Amino-5-methylpyridin-2-ol enables participation in various nucleophilic substitution reactions [2]. The alcoholic hydroxyl group can undergo corresponding substitution reactions under alkaline conditions, with activation energies typically ranging from 13-16 kilocalories per mole for most nucleophiles. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the aromatic character of the pyridine ring [6].

Computational studies reveal that the nucleophilic attack preferentially occurs at the 2-position due to the activating effect of the pyridine nitrogen [4] [5]. The amino group at the 4-position provides additional stabilization through resonance effects, while the methyl substituent at the 5-position exerts primarily steric influences on the reaction pathway.

Hydroxylation Mechanisms

Hydroxylation of pyridine derivatives, including compounds structurally related to 4-Amino-5-methylpyridin-2-ol, proceeds through flavin-dependent monooxygenase pathways [7] [8] [9]. These reactions involve formation of C(4a)-hydroperoxyflavin intermediates that serve as the active oxidizing species.

The mechanistic pathway for pyridine hydroxylation begins with reduction of the flavin cofactor by NADH, followed by reaction with molecular oxygen to form the C(4a)-hydroperoxyflavin intermediate [8]. This intermediate then reacts with the pyridine substrate through a unique mechanism involving attack of the deprotonated substrate on the flavin-bound oxygen species. The reaction proceeds through a C(4a)-hydroxide intermediate that subsequently decomposes to yield the hydroxylated product and regenerate the oxidized flavin [8].

Computational investigations of pyridine hydroxylation mechanisms reveal energy barriers ranging from 21-27 kilocalories per mole for the rate-determining step [10] [11]. The hydroxylation process is regioselective, with the position of attack determined by electronic factors including electron density distribution and orbital accessibility. For 6-hydroxy-3-succinoyl-pyridine, a structurally related compound, the reaction proceeds through formation of a quinone-like intermediate followed by retro-aldol rearrangement [8].

Cytochrome P450-mediated hydroxylation of pyridine derivatives follows a different mechanistic pathway involving hydrogen abstraction followed by oxygen rebound [10] [11]. This process occurs through formation of compound I intermediates that abstract hydrogen atoms from substrate carbon-hydrogen bonds, generating carbon-centered radicals that subsequently react with iron-bound hydroxyl groups to form hydroxylated products.

Aminosubstitution Reaction Mechanisms

Aminosubstitution reactions involving 4-Amino-5-methylpyridin-2-ol occur through direct displacement mechanisms when suitable leaving groups are present [12] [13]. These transformations typically require activation of the leaving group through protonation or coordination to electrophilic species.

The amino group at the 4-position of 4-Amino-5-methylpyridin-2-ol can participate in various substitution reactions with electrophiles. Theoretical studies indicate that the basicity of the amino nitrogen is modulated by the electron-withdrawing effect of the pyridine ring and the electron-donating influence of the methyl substituent [14] [15]. This balance of electronic effects determines the reactivity patterns observed in aminosubstitution processes.

Computational analyses reveal that aminosubstitution reactions proceed through transition states with energy barriers typically ranging from 15-20 kilocalories per mole [12]. The reaction mechanism involves initial coordination of the electrophile to the amino nitrogen, followed by bond formation and simultaneous or subsequent departure of the leaving group. Steric effects from the 5-methyl substituent can influence the approach angle of electrophiles and affect reaction rates.

Palladium-catalyzed aminosubstitution reactions involving pyridine derivatives proceed through C-H activation pathways that form palladacycle intermediates [12]. These intermediates subsequently undergo olefin insertion and β-hydride elimination to generate aminosubstituted products. The selectivity of these transformations is controlled by the choice of ligands and reaction conditions.

Computational Chemistry Investigations

Molecular Modeling and Structure Predictions

Molecular orbital calculations for 4-Amino-5-methylpyridin-2-ol have been performed using various theoretical methods including Hartree-Fock, density functional theory, and post-Hartree-Fock approaches [16] [17] [15]. These calculations provide detailed insights into the electronic structure, geometry optimization, and conformational preferences of the compound.

Density functional theory calculations using B3LYP and M06-2X functionals with basis sets ranging from 6-31G* to aug-cc-pVQZ have been employed to optimize molecular geometries and predict spectroscopic properties [18] [14]. The optimized structure of 4-Amino-5-methylpyridin-2-ol shows that the compound adopts a planar conformation with the amino and hydroxyl substituents lying in the plane of the pyridine ring.

Molecular electrostatic potential surfaces calculated for pyridine derivatives reveal the distribution of electron density and identify reactive sites for electrophilic and nucleophilic attack [14] [19]. The nitrogen atom of the pyridine ring exhibits the highest electron density, making it the preferred site for electrophilic attack, while the carbon atoms adjacent to nitrogen show decreased electron density suitable for nucleophilic substitution.

Conformational analysis using computational methods indicates that 4-Amino-5-methylpyridin-2-ol exists predominantly in a single stable conformer due to intramolecular hydrogen bonding between the amino and hydroxyl groups [20]. The methyl substituent at the 5-position adopts an orientation that minimizes steric interactions with neighboring atoms while maintaining optimal electronic overlap with the aromatic π-system.

Solvation models including the polarizable continuum model and explicit solvent calculations have been used to study the effects of different solvents on molecular structure and properties [20] [15]. These studies reveal that polar solvents stabilize the zwitterionic form of the compound through favorable electrostatic interactions, while nonpolar solvents favor the neutral form.

Reaction Energy Profiles

Comprehensive energy profile calculations for reactions involving 4-Amino-5-methylpyridin-2-ol have been performed using various computational methodologies [4] [5] [10]. These studies provide detailed thermodynamic and kinetic information about reaction pathways, transition states, and intermediates.

Density functional theory calculations reveal that nucleophilic substitution reactions proceed through energy profiles characterized by initial formation of pre-reactive complexes, followed by transition states with activation energies typically ranging from 10-25 kilocalories per mole [4] [5]. The reaction profiles show that the rate-determining step corresponds to formation of the carbon-nucleophile bond with simultaneous weakening of the carbon-leaving group bond.

Hydroxylation reaction energy profiles demonstrate multi-step pathways involving initial substrate binding, flavin reduction, oxygen activation, and product formation [8] [10]. The overall energy barrier for hydroxylation reactions ranges from 15-30 kilocalories per mole, with the hydrogen abstraction step typically being rate-determining for most substrates.

Computational studies of aminosubstitution reactions reveal energy profiles with moderate activation barriers influenced by both electronic and steric factors [12]. The substitution of electron-withdrawing groups lowers activation energies by stabilizing anionic transition states, while electron-donating groups have the opposite effect. Steric bulk near the reaction center raises energy barriers by destabilizing transition state geometries.

Solvent effects on reaction energy profiles have been investigated using implicit and explicit solvation models [20] [15]. Polar solvents generally lower activation energies for ionic mechanisms through stabilization of charged transition states, while nonpolar solvents favor radical pathways that involve neutral intermediates.

Transition State Analyses

Detailed transition state analyses for reactions of 4-Amino-5-methylpyridin-2-ol have been performed using intrinsic reaction coordinate calculations and frequency analysis [4] [5] [10]. These studies provide atomic-level understanding of bond-breaking and bond-forming processes during chemical transformations.

Transition state geometries for nucleophilic substitution reactions show that the attacking nucleophile approaches the electrophilic carbon at angles between 170-180 degrees, consistent with in-line displacement mechanisms [4]. Bond lengths in transition states are intermediate between reactant and product values, with the forming bond approximately 20-30% longer than the equilibrium bond length and the breaking bond 10-20% longer than the reactant value.

Hydroxylation transition states exhibit more complex geometries involving multiple bond changes simultaneously [8] [10]. The transition state for hydrogen abstraction shows lengthening of the carbon-hydrogen bond being broken and formation of a new oxygen-hydrogen bond. The geometry indicates that the reaction proceeds through a linear arrangement of the carbon, hydrogen, and oxygen atoms involved in the bond transfer.

Natural bond orbital analysis of transition states reveals the electronic rearrangements occurring during bond formation and cleavage [18] [14]. Charge decomposition analysis demonstrates that transition states involve mixing of molecular orbitals from reactants, leading to delocalized electronic structures that facilitate bond reorganization processes.

Vibrational analysis of transition states confirms their nature as first-order saddle points on potential energy surfaces [10]. The imaginary frequencies correspond to normal modes involving bond-breaking and bond-forming motions, providing direct evidence for the proposed reaction mechanisms.

Density Functional Theory Studies

Extensive density functional theory studies have been performed on 4-Amino-5-methylpyridin-2-ol and related compounds to investigate electronic structure, reactivity patterns, and spectroscopic properties [18] [16] [14]. Various exchange-correlation functionals including B3LYP, M06-2X, and ωB97X-D have been employed to ensure accuracy and reliability of results.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino group and pyridine nitrogen, while the lowest unoccupied molecular orbital shows significant contributions from the pyridine ring carbons [16] [14]. This distribution explains the nucleophilic character of the nitrogen atoms and the electrophilic nature of the ring carbons toward nucleophilic attack.

Electronic absorption spectra calculated using time-dependent density functional theory show good agreement with experimental ultraviolet-visible spectra [18] [21]. The calculations predict absorption maxima corresponding to π→π* transitions within the pyridine ring system, with substituent effects causing predictable shifts in absorption wavelengths.

Nucleus-independent chemical shifts calculated for 4-Amino-5-methylpyridin-2-ol provide quantitative measures of aromaticity and magnetic properties [17] [22]. These calculations reveal that the pyridine ring maintains significant aromatic character despite the presence of electron-donating and electron-withdrawing substituents.

Natural population analysis and Mulliken charge analysis provide detailed information about charge distribution within the molecule [14] [19]. The pyridine nitrogen carries a partial negative charge of approximately -0.4 electrons, while the amino nitrogen shows a charge of -0.6 electrons, consistent with their relative basicities and nucleophilic reactivities.

Structure-Reactivity Relationships

Electronic Effects of Substituents

The electronic effects of substituents on 4-Amino-5-methylpyridin-2-ol reactivity have been extensively studied through computational and experimental approaches [23] [14]. The amino group at the 4-position functions as an electron-donating substituent through resonance effects, while the hydroxyl group at the 2-position can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and protonation state.

Hammett analysis of substituted pyridine derivatives reveals that electron-withdrawing substituents increase the electrophilicity of the pyridine ring toward nucleophilic attack, with reaction constants (ρ values) typically ranging from +2 to +6 for nucleophilic substitution reactions. Conversely, electron-donating substituents decrease reactivity toward nucleophiles while increasing susceptibility to electrophilic attack.

The methyl substituent at the 5-position exerts primarily inductive effects, providing weak electron donation to the pyridine ring [23] [22]. This electronic contribution affects the distribution of electron density throughout the aromatic system and influences the reactivity of adjacent positions. Computational studies demonstrate that the methyl group increases electron density at the 4- and 6-positions while decreasing density at the 3-position.

Natural bond orbital analysis reveals that substituent effects propagate through the π-electron system of the pyridine ring via resonance interactions [14] [19]. The amino group participates in π-donation to the ring, while the hydroxyl group can engage in both π-donation and σ-withdrawal depending on its protonation state. These electronic effects are quantified through calculated atomic charges and bond orders.

The combined electronic effects of multiple substituents in 4-Amino-5-methylpyridin-2-ol create a unique reactivity profile that differs from monosubstituted pyridines [19]. The presence of both electron-donating (amino, methyl) and potentially electron-withdrawing (hydroxyl when protonated) groups leads to a balanced electronic structure with moderate reactivity toward both electrophiles and nucleophiles.

Steric Influences on Reactivity

Steric effects play crucial roles in determining the reactivity patterns and selectivity of 4-Amino-5-methylpyridin-2-ol in various chemical transformations [23]. The spatial arrangement of substituents around the pyridine ring creates steric hindrance that affects approach angles and transition state geometries for different types of reactions.

Computational analysis using percent buried volume calculations reveals that 4-Amino-5-methylpyridin-2-ol exhibits moderate steric bulk around the pyridine nitrogen [23]. The %VBur value for this compound is estimated to be approximately 35-40%, which is intermediate between unsubstituted pyridine (24%) and highly hindered 2,6-di-tert-butylpyridine (52%). This level of steric hindrance significantly affects coordination behavior and catalytic applications.

The amino group at the 4-position creates steric interactions with reagents approaching from the same face of the pyridine ring. These interactions can favor formation of specific diastereomers in asymmetric reactions and influence the regioselectivity of electrophilic substitution processes. Molecular mechanics calculations predict energy differences of 2-5 kilocalories per mole between different approach geometries due to steric effects.

The methyl substituent at the 5-position introduces additional steric bulk that affects reactions at the adjacent 4- and 6-positions [23]. While the methyl group is relatively small, its proximity to the amino group creates a sterically crowded environment that can influence transition state energies and reaction rates. This effect is particularly pronounced for bulky electrophiles or nucleophiles.

Computational studies using molecular dynamics simulations reveal that steric effects can alter the preferred conformations of substrates and transition states in solution. The dynamic nature of steric interactions becomes apparent when molecules undergo conformational changes during reaction processes, leading to time-dependent reactivity patterns that differ from static gas-phase calculations.

Solvent Effects on Reaction Kinetics

Solvent effects on the reaction kinetics of 4-Amino-5-methylpyridin-2-ol have been investigated through experimental kinetic studies and computational modeling approaches [20]. The choice of solvent significantly influences reaction rates, selectivity, and mechanism through various interactions including hydrogen bonding, electrostatic stabilization, and solvation effects.

Computational studies using continuum solvation models demonstrate that polar solvents such as water and methanol stabilize ionic transition states and intermediates through dielectric effects [20] [15]. The calculated solvation free energies show that the protonated form of 4-Amino-5-methylpyridin-2-ol is preferentially stabilized in polar solvents, with solvation energies ranging from -15 to -25 kilocalories per mole depending on the specific solvent.

Kinetic studies of nucleophilic substitution reactions in various solvents reveal that reaction rates correlate with solvent polarity parameters such as the dielectric constant and Dimroth-Reichardt ET(30) values. Polar aprotic solvents like dimethyl sulfoxide and acetonitrile generally provide the highest reaction rates by stabilizing anionic transition states without competing for hydrogen bonding sites.

Protic solvents such as alcohols and water can participate in hydrogen bonding with both the substrate and reaction intermediates [20]. These interactions can either accelerate or retard reactions depending on whether the hydrogen bonding stabilizes or destabilizes the transition state relative to the ground state. Computational analysis reveals that hydrogen bonding networks involve multiple solvent molecules and exhibit cooperative effects.

Molecular dynamics simulations provide detailed insights into the microscopic mechanisms of solvent effects on reaction kinetics. These studies reveal that solvent molecules undergo reorganization around reacting species, creating solvation shells that influence transition state geometries and energies. The timescales for solvent reorganization can become rate-limiting for fast reactions, leading to dynamic solvent effects that are not captured by static continuum models.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 37 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 33 of 37 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant